molecular formula C28H34FNO4 B13398870 Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B13398870
M. Wt: 467.6 g/mol
InChI Key: PTRLTBZGRUPTEG-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic intermediate or derivative within the statin family, characterized by a tert-butyl ester group, a 4-fluorophenyl-substituted dihydroindole core, and a conjugated enone system with hydroxyl and ketone functionalities. Its molecular formula is C₂₈H₃₂FNO₄, with a molecular weight of 465.56 g/mol and CAS number 194934-95-7 . The compound is stored under controlled conditions (sealed, dry, 2–8°C), indicating sensitivity to moisture and thermal degradation .

Properties

Molecular Formula

C28H34FNO4

Molecular Weight

467.6 g/mol

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-yl-2,3-dihydroindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,25,27,31H,16-17H2,1-5H3/b15-14+

InChI Key

PTRLTBZGRUPTEG-CCEZHUSRSA-N

Isomeric SMILES

CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C=CC(CC(=O)CC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, including the formation of the indole ring, the introduction of the fluorophenyl group, and the addition of the tert-butyl ester. Common reagents used in these reactions include fluorobenzene, isopropylamine, and tert-butyl alcohol. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with statins, impurities, and intermediates. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name & CAS RN Molecular Formula Key Features Pharmacological/Stability Notes
Target Compound (194934-95-7) C₂₈H₃₂FNO₄ Tert-butyl ester, 2,3-dihydroindole, 5-hydroxy-3-oxohept-6-enoate chain High purity (95+%); stable at 2–8°C. Potential statin-like activity via HMG-CoA reductase inhibition.
Isopropyl analog (2756441-34-4) C₂₃H₂₄FNO₂ Isopropyl ester instead of tert-butyl; indole (non-dihydro) core Parent: Fluvastatin. Reduced steric bulk may alter metabolic stability or potency.
Atorvastatin epoxy tetrahydrofuran analog C₃₃H₃₅FN₂O₅ Epoxide and tetrahydrofuran moieties Degradation product; higher reactivity raises toxicity concerns.
Atorvastatin oxirane analog C₃₃H₃₃FN₂O₄ Oxirane (epoxide) ring Another degradation product; potential for cross-linking or off-target effects.
Fluvastatin sodium (CAS 93957-55-2) C₂₄H₂₅FNO₄Na Sodium salt, open-chain dihydroxyheptenoic acid Clinically approved; rapid absorption but shorter half-life due to ester hydrolysis .

Key Differences and Implications

Isopropyl esters (e.g., fluvastatin) are more prone to enzymatic cleavage, leading to faster activation but reduced plasma stability .

Indole vs. Dihydroindole Core :

  • The 2,3-dihydroindole in the target compound introduces partial saturation, reducing aromaticity and possibly altering binding affinity to HMG-CoA reductase compared to fully aromatic indole derivatives .

Functional Groups: The 5-hydroxy-3-oxo moiety in the target compound mimics the β-hydroxyketone structure of statins, critical for HMG-CoA reductase inhibition .

Storage and Stability :

  • The target compound’s storage requirements (2–8°C) suggest greater stability than epoxy/oxirane analogs, which degrade readily under ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.